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Compound of Interest

Compound Name: Allyl propionate

Cat. No.: B1584478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl
propionate, a key compound in various research and development applications. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, presented in a clear and structured format for easy reference and comparison.

Detailed experimental protocols and a logical workflow for spectroscopic analysis are also

provided to aid in the replication and interpretation of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and ¹³C NMR data for allyl propionate.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for Allyl Propionate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1584478?utm_src=pdf-interest
https://www.benchchem.com/product/b1584478?utm_src=pdf-body
https://www.benchchem.com/product/b1584478?utm_src=pdf-body
https://www.benchchem.com/product/b1584478?utm_src=pdf-body
https://www.benchchem.com/product/b1584478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Multiplicity Assignment

5.98 - 5.82 m -CH=CH₂

5.29 - 5.17 m -CH=CH₂

4.56 d -O-CH₂-

2.33 q -CO-CH₂-

1.14 t -CH₃

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Allyl Propionate[1]

Chemical Shift (δ) ppm Assignment

174.1 C=O

132.4 -CH=

118.2 =CH₂

65.1 -O-CH₂-

27.7 -CO-CH₂-

9.1 -CH₃

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid ester like

allyl propionate.[2]

Sample Preparation: A small amount of allyl propionate is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] A small quantity of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).
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Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance,

a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.[3]

¹H NMR Acquisition: A standard single-pulse experiment is typically used.[2] Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation

delay to allow for full magnetization recovery between pulses.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum to single lines for each unique carbon atom and to enhance the signal-to-noise

ratio.[2] A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR

due to the lower natural abundance of the ¹³C isotope.[2]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

obtain the frequency-domain spectra. Processing steps include phasing, baseline correction,

and integration of the signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of allyl propionate shows characteristic absorption bands for the ester and alkene

functional groups.

Table 3: IR Absorption Bands for Allyl Propionate[1][4][5]

Wavenumber (cm⁻¹) Intensity Assignment

~1745 Strong C=O stretch (ester)

~1645 Medium C=C stretch (alkene)

~1180 Strong C-O stretch (ester)

~990, ~920 Medium =C-H bend (alkene)

Experimental Protocol for IR Spectroscopy
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For a liquid sample like allyl propionate, the following protocol for Attenuated Total

Reflectance (ATR) or neat sampling is typically used.[6][7]

Sample Preparation (Neat): A single drop of pure allyl propionate is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[6]

Sample Preparation (ATR): A drop of allyl propionate is placed directly onto the crystal

surface of an ATR accessory.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded

first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The

instrument's software automatically ratios the sample spectrum against the background to

generate the final transmittance or absorbance spectrum.[6] The spectrum is typically

recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for Allyl Propionate[1][8]

m/z Relative Intensity (%) Assignment

57 100 [C₃H₅O]⁺ (Propionyl cation)

29 ~41 [C₂H₅]⁺ (Ethyl cation)

41 ~32 [C₃H₅]⁺ (Allyl cation)

114 Low [M]⁺ (Molecular ion)

Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining the mass spectrum of a volatile ester like allyl
propionate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
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(EI).[9]

Sample Introduction: The sample is injected into a gas chromatograph (GC) to separate it

from any impurities. The GC column is typically a non-polar capillary column.[9] The

separated allyl propionate then elutes into the ion source of the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them

to ionize and fragment.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion. The

resulting data is presented as a mass spectrum, which is a plot of relative ion intensity

versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

compound like allyl propionate.
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Caption: Workflow for Spectroscopic Analysis of Allyl Propionate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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